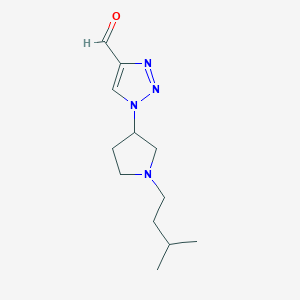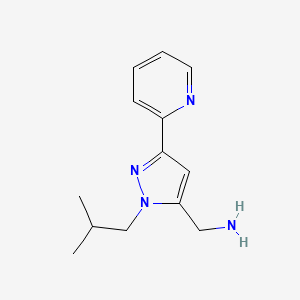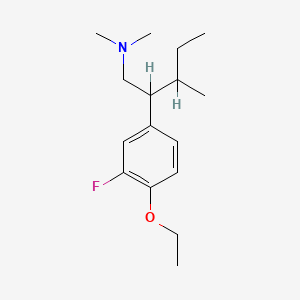
Quetiapine Sulfone N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quetiapine Sulfone N-Oxide, also known as Quetiapine N,S,S-Trioxide, is a derivative of Quetiapine, an atypical antipsychotic drug. This compound is characterized by the presence of an N-oxide functional group, which significantly alters its chemical and pharmacological properties. This compound is primarily studied for its potential as a metabolite and its implications in drug metabolism and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quetiapine Sulfone N-Oxide typically involves the oxidation of Quetiapine or its intermediates. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the N-oxide functionality. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-efficiency reactors and continuous flow systems can enhance the yield and reduce the production time. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Quetiapine Sulfone N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Quetiapine Sulfoxide, Quetiapine Sulfone.
Reduction: Quetiapine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Quetiapine Sulfone N-Oxide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of Quetiapine.
Biology: Investigated for its role as a metabolite in biological systems, helping to understand the metabolic pathways of Quetiapine.
Medicine: Explored for its potential pharmacological effects and its role in the pharmacokinetics of Quetiapine.
Industry: Utilized in the development of analytical methods for quality control and assurance in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of Quetiapine Sulfone N-Oxide is not fully understood, but it is believed to interact with similar molecular targets as Quetiapine. It may act on neurotransmitter receptors such as serotonin and dopamine receptors, contributing to its pharmacological effects. The N-oxide group can influence the compound’s binding affinity and metabolic stability, potentially altering its efficacy and safety profile.
Comparaison Avec Des Composés Similaires
Quetiapine Sulfone N-Oxide can be compared with other similar compounds such as:
Quetiapine N-oxide: Another metabolite of Quetiapine with an N-oxide group but lacking the sulfone functionality.
Quetiapine Sulfoxide: An intermediate oxidation product with a sulfoxide group.
Olanzapine N-oxide: A similar N-oxide derivative of another atypical antipsychotic, Olanzapine.
Uniqueness
This compound is unique due to the presence of both N-oxide and sulfone functionalities, which can significantly impact its chemical reactivity and pharmacological properties. This dual functionality makes it a valuable compound for studying the metabolic and pharmacokinetic profiles of Quetiapine and related drugs.
Propriétés
Formule moléculaire |
C21H25N3O5S |
|---|---|
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
2-[2-[4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)-1-oxidopiperazin-1-ium-1-yl]ethoxy]ethanol |
InChI |
InChI=1S/C21H25N3O5S/c25-14-16-29-15-13-24(26)11-9-23(10-12-24)21-17-5-1-3-7-19(17)30(27,28)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2 |
Clé InChI |
WIVFPCCRCFIIQT-UHFFFAOYSA-N |
SMILES canonique |
C1C[N+](CCN1C2=NC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42)(CCOCCO)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B15290867.png)
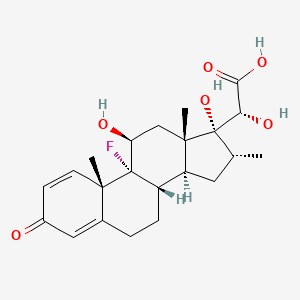
![[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)
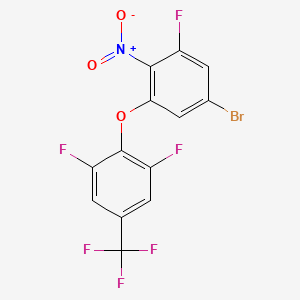
![N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290890.png)
